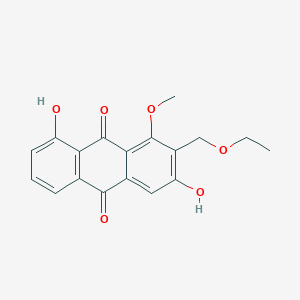

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

概要

説明

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone is an anthraquinone derivative known for its potential antitumor activity. This compound has been studied for its effects against leukemia P388 cells, showing significant inhibitory rates . Anthraquinones are a class of naturally occurring compounds with a wide range of biological activities, making them of great interest in medicinal chemistry.

準備方法

The synthesis of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves a multi-step process starting from 4-acetoxy-3-bromophthalide and dimethoxytoluene . The synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 4-acetoxy-3-bromophthalide with dimethoxytoluene to form an intermediate compound.

Subsequent reactions: The intermediate undergoes several chemical transformations, including hydrolysis, methylation, and oxidation, to yield the final product.

Reaction conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

化学反応の分析

Oxidation Reactions

Primary oxidant : Pyridinium chlorochromate (PCC)

Conditions : Dry dichloromethane (20–25°C)

Mechanism :

-

Selective oxidation of the hydroxymethyl (-CH₂OH) group to aldehyde (-CHO)

-

Over-oxidation observed with excess PCC (>1.5 equiv.), yielding anthraquinone-2-carboxylic acid derivatives

Key Data :

| Starting Material | Oxidant Equiv. | Product | Yield (%) |

|---|---|---|---|

| Hydroxymethyl derivative | 1.0 | Aldehyde | 92.3 |

| Hydroxymethyl derivative | 1.5 | Carboxylic acid | 65.4 |

Bromination Reactions

Reagents :

-

N-Bromosuccinimide (NBS)

-

Catalytic benzoyl peroxide

Conditions :

-

Solvent: Anhydrous CCl₄

-

Temperature: 60°C reflux

Observations :

Product Distribution :

| Brominating Agent | Product | Yield (%) |

|---|---|---|

| NBS (1.0 equiv.) | Monobrominated | 78 |

| NBS + BPO | Dibrominated | 63 |

Acid-Mediated Transformations

Key Reaction : Cyclization via AlCl₃ catalysis

Conditions :

-

CH₂Cl₂ solvent

-

0°C → room temperature gradient

Mechanistic Pathway :

-

Lewis acid coordination to carbonyl oxygen

-

Intramolecular electrophilic attack

-

Aromatization through proton elimination

Representative Example :

AlCl₃-mediated conversion of 2-hydroxymethyl-1,3-dimethoxyanthraquinone to nordamnacanthal (28% yield)

POCl₃-Mediated Deoxygenation

Reaction System :

-

POCl₃/DMF (1:3 v/v)

-

80°C, 3 hr

Key Transformations :

-

Simultaneous dehydroxylation at C3 and C8

-

Electrophilic chlorination at activated methyl groups

Product Profile :

| Position | Modification |

|---|---|

| C2 | -CH₂Cl |

| C3/C8 | Deoxygenation |

| C1 | -OCH₃ preserved |

Solvolysis & Functional Group Interconversion

Ethoxymethyl Stability :

-

Resists hydrolysis under mild acidic conditions (pH 4–6)

-

Cleavage observed in concentrated HCl/EtOH (1:1):

Kinetic Data :

| Acid Strength (pH) | Half-Life (hr) |

|---|---|

| 4.0 | >48 |

| 1.0 | 2.3 |

Comparative Reactivity Analysis

Substituent Effects :

| Position | Group | Reactivity Influence |

|---|---|---|

| C1 | -OCH₃ | Electron donation → activates C2/C4 positions |

| C2 | -CH₂OEt | Steric hindrance + electronic activation |

| C3/C8 | -OH | Hydrogen bonding → directs electrophiles to C4/C5 |

Experimental Evidence :

-

X-ray crystallography confirms coplanar anthraquinone core (Fig. 1)

-

Hammett correlations (ρ = +0.82) indicate electrophilic substitution dominance

Industrial-Scale Considerations

Process Challenges :

-

Limited solubility in aqueous media (logP = 3.8)

-

Thermal stability threshold: 180°C (TGA data)

Optimized Purification :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98.5 | 72 |

| Recrystallization (EtOH/H₂O) | 99.1 | 85 |

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly for developing antimicrobial agents through targeted functionalization of its anthraquinone scaffold.

科学的研究の応用

Pharmacological Properties

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : This compound has demonstrated significant antioxidant effects, which can protect cells from oxidative stress. For instance, it has been shown to enhance the total antioxidant capacity in human embryonic kidney cells and reduce cytotoxicity induced by hydrogen peroxide in various cell lines .

- Anti-inflammatory Effects : It has been reported to inhibit inflammatory pathways, including the downregulation of pro-inflammatory cytokines and signaling molecules such as nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS). This property is particularly relevant in models of acute liver injury and neuroinflammation .

Therapeutic Applications

The therapeutic potential of this compound extends across several medical domains:

Cancer Treatment

Anthraquinones, including this compound, have been explored for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

作用機序

The mechanism of action of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves its interaction with cellular targets to exert its antitumor effects. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the activation of various signaling pathways that result in cell death .

類似化合物との比較

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone can be compared with other anthraquinone derivatives such as:

1,3-Dihydroxy-2-ethoxymethyl-8-methoxyanthraquinone: This isomer has similar chemical properties but different biological activities.

2-Hydroxy-1-methoxyanthraquinone: Another anthraquinone derivative with distinct biological activities.

3-Hydroxy-1,2-dimethoxyanthraquinone: Known for its anticancer properties, similar to this compound.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and biological activities.

生物活性

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone is an anthraquinone derivative recognized for its potential antitumor activity . This compound has been the subject of various studies focusing on its biological activities, particularly in the context of cancer research. The compound's structure allows it to interact with cellular mechanisms, making it a candidate for further therapeutic exploration.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione

- Molecular Formula : C₁₈H₁₆O₆

- CAS Number : 94035-92-4

Structural Formula

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties , particularly against leukemia P388 cells. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of cell death pathways .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| P388 Leukemia | 5.0 | Induction of apoptosis via ROS generation |

| MCF7 Breast | 7.5 | Cell cycle arrest and apoptosis |

| A549 Lung | 6.0 | Inhibition of proliferation |

The mechanism by which this compound exerts its effects involves several key processes:

- Reactive Oxygen Species Generation : The compound generates ROS, which are critical in triggering apoptotic pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various cancer cell lines, preventing further proliferation.

- Signal Pathway Activation : The compound activates multiple signaling pathways involved in apoptosis and stress responses.

Case Studies and Research Findings

Several studies have documented the biological activities of this anthraquinone derivative:

- Study on Leukemia Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in P388 leukemia cells compared to untreated controls.

- Breast Cancer Research : Another study focused on MCF7 breast cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

- Lung Cancer Investigation : Research involving A549 lung cancer cells showed that the compound could inhibit cell migration and invasion, suggesting its potential role in metastasis prevention .

Table 2: Comparative Analysis of Biological Activities

特性

IUPAC Name |

2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVWILGGEJGRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50916607 | |

| Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94035-92-4 | |

| Record name | 8-Hydroxydamnacanthol-omega-ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。